(4R)-3-[[(1S,2S)-2-Hydroxy-3-cyclopenten-1-yl]carbonyl]-4-(phenylmethyl)-2-oxazolidinone
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Description
(4R)-3-[[(1S,2S)-2-Hydroxy-3-cyclopenten-1-yl]carbonyl]-4-(phenylmethyl)-2-oxazolidinone, also known as (4R)-3-[[(1S,2S)-2-Hydroxy-3-cyclopenten-1-yl]carbonyl]-4-(phenylmethyl)-2-oxazolidinone, is a useful research compound. Its molecular formula is C16H17NO4 and its molecular weight is 287.315. The purity is usually 95%.
BenchChem offers high-quality (4R)-3-[[(1S,2S)-2-Hydroxy-3-cyclopenten-1-yl]carbonyl]-4-(phenylmethyl)-2-oxazolidinone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (4R)-3-[[(1S,2S)-2-Hydroxy-3-cyclopenten-1-yl]carbonyl]-4-(phenylmethyl)-2-oxazolidinone including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antimicrobial Applications
Oxazolidinones, including derivatives of the compound , have been extensively researched for their antimicrobial efficacy. They act by inhibiting protein synthesis, displaying bacteriostatic activity against significant human pathogens. The unique action mechanism and the broad-spectrum efficacy against resistant bacterial strains underscore their potential as alternative treatments for infections where traditional antibiotics fail. Research has shown these compounds to be highly active in experimental models of infection and in clinical trials, highlighting their promise in treating serious infections due to resistant gram-positive organisms (Diekema & Jones, 2000).
Novel Antibacterial Agents
Recent patent reviews reveal ongoing efforts to develop novel oxazolidinone derivatives with enhanced antibacterial activity. These efforts have produced compounds with potent antibacterial properties superior to existing treatments like linezolid against gram-positive bacteria, and in some cases, against gram-negative bacteria as well. This research underlines the oxazolidinones' potential for structural diversification, enabling the creation of agents with broader and more potent spectra of activity. The exploration of oxazolidinone-containing hybrids as antibacterial agents against MRSA has been particularly notable, indicating the versatility and adaptability of this compound class in addressing the evolving challenge of antibiotic resistance (Phillips & Sharaf, 2016).
properties
IUPAC Name |
(4R)-4-benzyl-3-[(1S,2S)-2-hydroxycyclopent-3-ene-1-carbonyl]-1,3-oxazolidin-2-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO4/c18-14-8-4-7-13(14)15(19)17-12(10-21-16(17)20)9-11-5-2-1-3-6-11/h1-6,8,12-14,18H,7,9-10H2/t12-,13+,14+/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DDSIGQSDXSMOPL-RDBSUJKOSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C=CC(C1C(=O)N2C(COC2=O)CC3=CC=CC=C3)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C=C[C@@H]([C@H]1C(=O)N2[C@@H](COC2=O)CC3=CC=CC=C3)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60736454 |
Source
|
Record name | (4R)-4-Benzyl-3-[(1S,2S)-2-hydroxycyclopent-3-ene-1-carbonyl]-1,3-oxazolidin-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60736454 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
287.31 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(4R)-4-Benzyl-3-[(1S,2S)-2-hydroxycyclopent-3-ene-1-carbonyl]-1,3-oxazolidin-2-one | |
CAS RN |
324741-99-3 |
Source
|
Record name | (4R)-4-Benzyl-3-[(1S,2S)-2-hydroxycyclopent-3-ene-1-carbonyl]-1,3-oxazolidin-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60736454 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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